N-[2-(adamantan-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(adamantan-1-yl)ethyl]benzamide is a compound that features an adamantane moiety attached to a benzamide structure. Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The incorporation of adamantane into benzamide enhances the compound’s stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]benzamide typically involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts . Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . These reactions are often optimized using microwave irradiation to increase yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and manganese-catalyzed reactions are promising approaches for scaling up the synthesis due to their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide or adamantane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced benzamide derivatives, and various substituted benzamides and adamantanes.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]benzamide has several scientific research applications:
Biology: Investigated for its potential antiviral properties, particularly against the dengue virus.
Medicine: Explored for its potential use in drug development due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against the dengue virus is proposed to involve the inhibition of viral replication through interactions with viral proteins . Molecular docking studies suggest that the adamantane moiety enhances binding affinity to these targets, thereby increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its anti-dengue virus activity.
N-(adamantan-1-yl)amides: Synthesized by reacting 1-bromoadamantane with carboxylic acid amides.
N-(adamantan-1-yl)-2,4-dichlorobenzamide: Another adamantane derivative with potential biological activity.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]benzamide is unique due to its specific structural configuration, which combines the stability and rigidity of adamantane with the functional versatility of benzamide. This combination enhances its potential for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c21-18(17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVZBLLHKZQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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